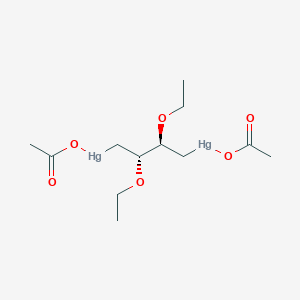
1,4-Bis(acetomercuri)-2,3-diethoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(acetomercuri)-2,3-diethoxybutane is a complex organomercury compound with the molecular formula C₁₀H₁₈Hg₂O₆ This compound is characterized by the presence of two mercury atoms bonded to a butyl backbone, which is further functionalized with acetyloxy and ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(acetomercuri)-2,3-diethoxybutane typically involves the reaction of a suitable butyl precursor with mercuric acetate in the presence of acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of the butyl precursor by reacting 2,3-diethoxybutane with acetic anhydride in the presence of a catalyst.
Step 2: Reaction of the butyl precursor with mercuric acetate in acetic acid to form the acetyloxymercurio intermediate.
Step 3: Further reaction of the intermediate with additional acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process, with additional steps to ensure purity and yield. This includes the use of advanced purification techniques such as recrystallization and chromatography. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(acetomercuri)-2,3-diethoxybutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the mercury atoms to lower oxidation states.
Substitution: The acetyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of mercuric oxide and other mercury-containing compounds.
Reduction: Formation of elemental mercury and mercury(I) compounds.
Substitution: Formation of various substituted butyl mercury compounds.
Aplicaciones Científicas De Investigación
1,4-Bis(acetomercuri)-2,3-diethoxybutane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(acetomercuri)-2,3-diethoxybutane involves the interaction of the mercury atoms with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the acetyloxy groups can undergo hydrolysis, releasing acetic acid and facilitating further chemical reactions. The pathways involved include the disruption of cellular processes and the induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury
- Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxy-2-methylbutyl]mercury
Uniqueness
1,4-Bis(acetomercuri)-2,3-diethoxybutane is unique due to its specific functional groups and the arrangement of mercury atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
63865-22-5 |
|---|---|
Fórmula molecular |
C12H22Hg2O6 |
Peso molecular |
663.48 g/mol |
Nombre IUPAC |
acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxybutyl]mercury |
InChI |
InChI=1S/C8H16O2.2C2H4O2.2Hg/c1-5-9-7(3)8(4)10-6-2;2*1-2(3)4;;/h7-8H,3-6H2,1-2H3;2*1H3,(H,3,4);;/q;;;2*+1/p-2/t7-,8+;;;; |
Clave InChI |
WLWMUFLUYVUIPC-XFOIBMPCSA-L |
SMILES |
CCOC(C[Hg]OC(=O)C)C(C[Hg]OC(=O)C)OCC |
SMILES isomérico |
CCO[C@H](C[Hg]OC(=O)C)[C@H](C[Hg]OC(=O)C)OCC |
SMILES canónico |
CCOC(C[Hg]OC(=O)C)C(C[Hg]OC(=O)C)OCC |
Key on ui other cas no. |
63865-22-5 |
Sinónimos |
1,4-bis(acetomercuri)-2,3-diethoxybutane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















